4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine
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Overview
Description
4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and is substituted with a 3-methoxyphenylmethylsulfanyl group and a 4-(propan-2-yl)phenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the 3-methoxyphenylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazolo[1,5-a]pyrazine core with 3-methoxyphenylmethylthiol.
Introduction of the 4-(propan-2-yl)phenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of 4-(propan-2-yl)phenyl and a halogenated pyrazolo[1,5-a]pyrazine intermediate.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound’s unique electronic and optical properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Thiazole derivatives: These compounds have a similar fused heterocyclic system but contain a sulfur atom in the ring, which can alter their reactivity and biological activity.
Benzimidazole derivatives: These compounds have a similar bicyclic structure but contain nitrogen atoms in the ring, which can affect their electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-16(2)18-7-9-19(10-8-18)21-14-22-23(24-11-12-26(22)25-21)28-15-17-5-4-6-20(13-17)27-3/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKDBVHMUCTISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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